Unii-xjc83A5BC5
Overview
Description
Unii-xjc83A5BC5 is a chemical compound with the formula C19H21F2N3O3 . The preferred substance name is 1-Cyclopropyl-7-(cis-3,5-dimethylpiperazin-1-yl)-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid .
Physical and Chemical Properties Analysis
This compound has the molecular formula C19H21F2N3O3 . The molecular weight is 377.4 g/mol. Unfortunately, the detailed physical and chemical properties are not available in the search results.Relevant Papers Unfortunately, the search results do not provide specific papers related to this compound. For a comprehensive review of the literature, it is recommended to use academic databases or literature search tools .
Scientific Research Applications
Understanding the Applications of Chemical Compounds in Scientific Research
Scientific research involving chemical compounds, such as "Unii-xjc83A5BC5", often focuses on understanding their physical, chemical, biological properties, and potential applications across various fields including medicine, materials science, and environmental studies. Here are some key areas of investigation:
Novel Material Synthesis
Research into novel materials often explores the synthesis and application of inorganic nanoparticles, which have critical implications for technology and industry advancements, particularly in the electronics sector. The development of new semiconducting materials, for example, has driven the evolution from vacuum tubes to microchips, highlighting the synergism between scientific discovery and technological development (Cushing, Kolesnichenko, & O'Connor, 2004).
Educational Programs for Research Innovation
Transformative educational programs aim to bridge basic scientific research with practical applications, fostering innovations that benefit society and the planet. Programs like the National Collegiate Inventors and Innovators Alliance (NCIIA) play a crucial role in developing and funding experiential learning in STEM innovation and entrepreneurship, creating viable businesses that address societal needs (Giordan, Shartrand, Steig, & Weilerstein, 2011).
Collaborative Environmental Modeling
Large-scale environmental models, such as the Unified Air Pollution Model (UNI-DEM), benefit from collaborative distributed computing environments. These frameworks facilitate remote development, data sharing, and experimentation, exemplifying the integration of scientific research with technological tools to address complex environmental challenges (Şahin, Weihrauch, Dimov, & Alexandrov, 2009).
Marine Science and Technology Transfer
The Intergovernmental Oceanographic Commission (IOC) plays a pivotal role in coordinating international cooperation in marine scientific research and technology transfer. Its efforts are essential for the conservation and sustainable use of marine biodiversity, highlighting the intersection of scientific research with global governance and policy-making (Harden‐Davies, 2016).
Enhancing Scientific Discovery Through Computing
The Argonne Leadership Computing Facility (ALCF) exemplifies how high-performance computing resources are leveraged to advance research in various scientific domains. By providing computational scientists access to powerful supercomputers, initiatives like ALCF accelerate the pace of scientific discovery, supporting studies that address critical societal challenges (Beckman, Dave, & Drugan, 2008).
Properties
IUPAC Name |
1-cyclopropyl-7-[(3S,5R)-3,5-dimethylpiperazin-1-yl]-6,8-difluoro-4-oxoquinoline-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F2N3O3/c1-9-6-23(7-10(2)22-9)17-14(20)5-12-16(15(17)21)24(11-3-4-11)8-13(18(12)25)19(26)27/h5,8-11,22H,3-4,6-7H2,1-2H3,(H,26,27)/t9-,10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMGSYIRPKZAEFD-AOOOYVTPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(N1)C)C2=C(C=C3C(=C2F)N(C=C(C3=O)C(=O)O)C4CC4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](N1)C)C2=C(C=C3C(=C2F)N(C=C(C3=O)C(=O)O)C4CC4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F2N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126457-99-6 | |
Record name | 1-Cyclopropyl-7-(cis-3,5-dimethylpiperazin-1-yl)-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126457996 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-CYCLOPROPYL-7-(CIS-3,5-DIMETHYLPIPERAZIN-1-YL)-6,8-DIFLUORO-4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XJC83A5BC5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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